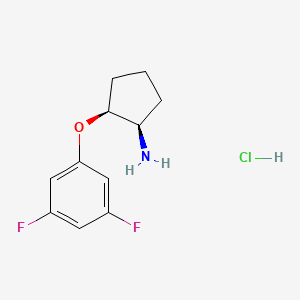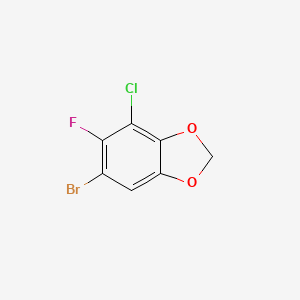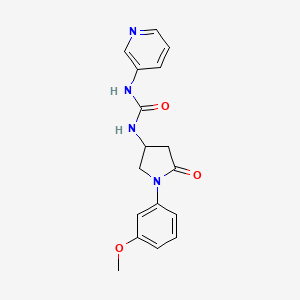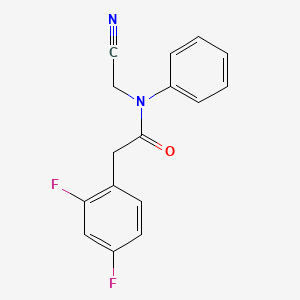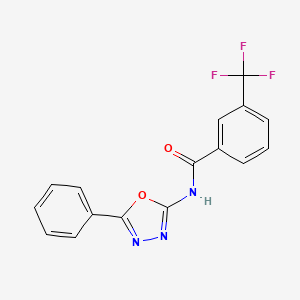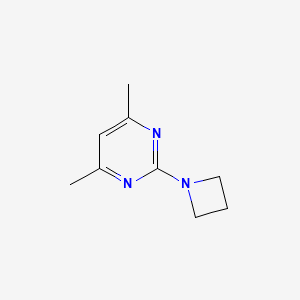
2-(Azetidin-1-yl)-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidinones, also known as β-lactams, are a class of compounds that have a four-membered heterocyclic ring structure . They are known for their various biological activities such as antifungal, antibacterial, antitubercular, anticonvulsant, analgesic, anti-inflammatory, and antiviral activities .
Synthesis Analysis
Azetidinones can be synthesized through various methods. For instance, one method involves the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones using microwave irradiation . Another method involves the cyclocondensation of Schiff bases derived from sulfa drugs with chloroacetyl chloride in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of azetidinones is characterized by a four-membered lactam ring. The simplest β-lactam possible is 2-azetidinone .Chemical Reactions Analysis
Azetidinones can undergo various chemical reactions. For example, they can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones . They can also be used in the synthesis of new azetidinone derivatives containing a sulfa drug moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary depending on their specific structure. For instance, 2-(Azetidin-1-yl)ethanol, a related compound, is a liquid at room temperature and has a molecular weight of 101.15 .Applications De Recherche Scientifique
Gene Expression Regulation
The compound 5-Aza-2′-deoxycytidine (AzaD), a deoxycytidine analog, is known for activating methylated and silenced genes through promoter demethylation. However, research indicates that AzaD's influence on gene expression extends beyond DNA demethylation, affecting gene regulation in multiple ways that are highly context-dependent. The diverse effects of AzaD on gene expression, particularly in different environmental settings, underpin the varied responses observed in patients undergoing AzaD therapy (Seelan, Mukhopadhyay, Pisano, & Greene, 2018).
Cancer Treatment
Pyrrolobenzimidazoles, including 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), are recognized for their cytotoxicity and antitumor activity, serving as promising agents in cancer treatment. The therapeutic potential of these compounds stems from their ability to alkylate and cleave DNA, or act as DNA intercalating agents and inhibit topoisomerase II-mediated DNA relaxation, showcasing their diverse mechanisms of action against cancer cells (Skibo, 1998).
Anti-Inflammatory Effects
Pyrimidines, including 2-(Azetidin-1-yl)-4,6-dimethylpyrimidine, have demonstrated a range of pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and particularly anti-inflammatory properties. Their anti-inflammatory effects are attributed to their inhibitory response against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain leukotrienes and interleukins. The structure–activity relationships (SARs) of various pyrimidine derivatives have been extensively studied, revealing a large number of pyrimidines with potent anti-inflammatory effects. This understanding has paved the way for the development of new pyrimidines as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Anticancer Properties
Pyrimidine-based chemical architectures, due to their structural presence in DNA and RNA, exhibit diverse pharmacological activities, with anticancer activity being extensively reported. The anticancer potential of pyrimidines in various scaffolds has been confirmed through numerous research articles and patent literature. These compounds have demonstrated their cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, or receptors. This extensive research highlights pyrimidines as an area of focus for researchers globally, positioning them as potential future drug candidates (Kaur et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 2-(Azetidin-1-yl)-4,6-dimethylpyrimidine is the proton pumps in the stomach . These proton pumps play a crucial role in the secretion of gastric acid, which is essential for digestion.
Mode of Action
This compound, also known as Zastaprazan, binds directly to the proton pumps in a competitive manner . This binding reduces gastric acid secretion, allowing for a quick onset of action .
Biochemical Pathways
The compound affects the biochemical pathway responsible for gastric acid secretion. By binding to the proton pumps, it inhibits the final step of acid production in the stomach. This results in a decrease in the acidity level in the stomach, providing relief from acid-related diseases .
Pharmacokinetics
It is known that the compound is orally available . The drug can be administered with or without food .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in gastric acid secretion. This leads to a decrease in the acidity level in the stomach, providing relief from symptoms of acid-related diseases such as gastroesophageal reflux disease (GERD) .
Action Environment
It is known that the compound should be stored in a refrigerator . The compound is also contraindicated during pregnancy and breastfeeding, and should be administered with caution in elderly patients and in patients with hepatic or renal impairment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(azetidin-1-yl)-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-6-8(2)11-9(10-7)12-4-3-5-12/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYURLVWYMLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2752106.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)
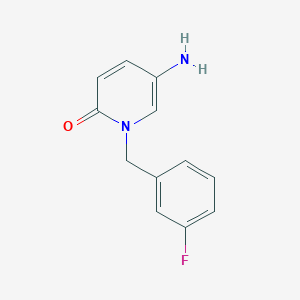
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2752109.png)
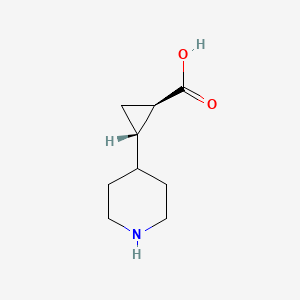
![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)
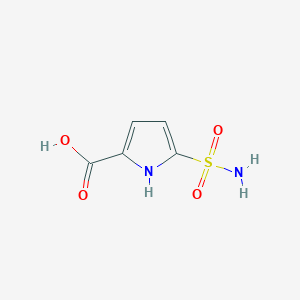
![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)

